2,6-Diethyl-N-(2-propoxyethyl)aniline

Catalog No.
S1903361
CAS No.
61874-13-3
M.F
C15H25NO
M. Wt
235.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethyl-N-(2-propoxyethyl)aniline

CAS Number

61874-13-3

Product Name

2,6-Diethyl-N-(2-propoxyethyl)aniline

IUPAC Name

2,6-diethyl-N-(2-propoxyethyl)aniline

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

InChI

InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3

InChI Key

DTEGEQGTAYAXBC-UHFFFAOYSA-N

SMILES

CCCOCCNC1=C(C=CC=C1CC)CC

Canonical SMILES

CCCOCCNC1=C(C=CC=C1CC)CC

2,6-Diethyl-N-(2-propoxyethyl)aniline is a sterically hindered, substituted secondary aniline primarily utilized as the essential immediate precursor in the industrial synthesis of the chloroacetamide herbicide Pretilachlor. Characterized by two ortho-ethyl groups and an N-propoxyethyl substitution, this compound defines the specific lipophilicity and target-site binding properties of the final herbicidal active ingredient. In industrial procurement and agrochemical manufacturing, sourcing this specific intermediate at high purity is highly preferred over in-house synthesis from baseline anilines, as it eliminates complex upstream catalytic requirements, severe byproduct formation, and energy-intensive purification steps [1].

Attempting to substitute the procurement of 2,6-Diethyl-N-(2-propoxyethyl)aniline by purchasing the cheaper baseline precursor, 2,6-diethylaniline, and performing in-house N-alkylation introduces severe manufacturability issues. The direct alkylation of 2,6-diethylaniline with chloroethyl propyl ether is notoriously difficult to control at the mono-alkylation stage, inevitably leading to over-alkylation (forming N,N-bis(2-propoxyethyl)-2,6-diethylaniline) or leaving excessive unreacted starting material [1]. These impurities require energy-intensive rectification and fractional distillation to remove. Furthermore, using alternative catalytic routes requires extreme temperatures (up to 200°C) and expensive heavy-metal catalysts [2], making direct procurement of the pure intermediate the most economically viable choice for downstream acylation.

Elimination of Mono-Alkylation Yield Penalties

The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline from baseline 2,6-diethylaniline is heavily bottlenecked by acid-binding efficiency and system fluidity. When standard metal oxides (such as magnesium oxide) are used as acid-binding agents, the maximum content of the desired mono-alkylated intermediate in the feed liquid reaches only 63%[1]. Even with optimized organic auxiliaries like triethylamine, yields plateau around 87.8%[1]. Procuring the pre-synthesized, high-purity (>98%) intermediate completely bypasses this severe yield loss and eliminates the need for complex auxiliary recovery systems.

Evidence DimensionReaction yield and target compound content in crude feed
Target Compound DataProcured 2,6-Diethyl-N-(2-propoxyethyl)aniline (100% conversion equivalent, >98% purity)
Comparator Or BaselineIn-house synthesis using MgO acid-binding agent (Max 63% content in feed liquid)
Quantified DifferenceBypasses a >37% yield penalty and avoids downstream purification
ConditionsN-alkylation of 2,6-diethylaniline with chloroethyl propyl ether

Procuring the intermediate directly prevents significant raw material waste and avoids the capital expenditure associated with complex fractional distillation.

Avoidance of Extreme Reaction Conditions and Specialized Catalysts

Alternative in-house synthesis routes for 2,6-Diethyl-N-(2-propoxyethyl)aniline require reacting 2,6-diethylaniline with ethylene glycol monopropyl ether. This pathway necessitates harsh conditions, specifically temperatures between 100°C and 200°C, and the use of specialized copper-vanadium catalysts (typically in a 9:1 or 10:1 ratio on diatomite) under a nitrogen atmosphere for 12 to 24 hours to achieve a ~94% single-step yield [1]. By procuring the compound directly, manufacturers eliminate the need for high-temperature, pressurized reactors and the ongoing costs of heavy-metal catalyst procurement and disposal.

Evidence DimensionRequired reaction temperature and catalytic overhead
Target Compound DataDirect procurement (Ambient handling for downstream acylation)
Comparator Or BaselineIn-house catalytic synthesis (100–200°C, 12–24 hours, Cu-V catalyst required)
Quantified DifferenceElimination of 100-200°C heating cycles and heavy-metal catalyst dependency
ConditionsSynthesis via ethylene glycol monopropyl ether pathway

Removing the need for high-temperature catalytic reactors drastically lowers energy consumption, batch cycle times, and equipment wear in agrochemical manufacturing.

Downstream Acylation Efficiency for Pretilachlor Production

When high-purity 2,6-Diethyl-N-(2-propoxyethyl)aniline is utilized directly in the final acylation step with chloroacetyl chloride, the reaction proceeds smoothly at 80–90°C, yielding the final herbicide Pretilachlor with high efficiency. In optimized processes using the pure intermediate, the final acylation step achieves yields of 75% to 78% of technical-grade Pretilachlor (90.6% to 91.3% content) without the interference of unreacted baseline anilines or dialkylated byproducts [1]. If crude in-house intermediate is used, unreacted 2,6-diethylaniline competitively reacts with chloroacetyl chloride, consuming the expensive acylating agent and creating inseparable impurities.

Evidence DimensionAcylation efficiency and final product purity
Target Compound DataHigh-purity 2,6-Diethyl-N-(2-propoxyethyl)aniline (>98% pure)
Comparator Or BaselineCrude intermediate mixture containing unreacted 2,6-diethylaniline
Quantified DifferencePrevents competitive acylation and loss of chloroacetyl chloride
ConditionsReaction with chloroacetyl chloride at 80–90°C in toluene

Using a highly pure intermediate ensures that the stoichiometric addition of chloroacetyl chloride is fully utilized for the target herbicide, preventing costly reagent waste and off-spec product batches.

Industrial Synthesis of Pretilachlor

The primary and most critical application. The procured compound is directly acylated with chloroacetyl chloride to produce Pretilachlor, a selective chloroacetamide herbicide essential for weed control in rice paddies. High purity ensures maximum yield in this final step[1].

Development of Novel Chloroacetamide Herbicides

As a sterically hindered, alkoxy-substituted aniline, it serves as a valuable building block for synthesizing experimental herbicide analogs that require precise lipophilicity (logP) tuning for soil mobility and crop safety, bypassing the difficult mono-alkylation step during R&D [2].

Agrochemical Impurity Profiling and Analytical Standards

High-purity batches of 2,6-Diethyl-N-(2-propoxyethyl)aniline are required as analytical reference standards to monitor the degradation of Pretilachlor in environmental samples or to quantify residual intermediates in technical-grade herbicide formulations [1].

XLogP3

4.2

Wikipedia

2,6-Diethyl-N-(2-propoxyethyl)aniline

Dates

Last modified: 08-16-2023

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